Sodium acryloyldimethyltaurate

Overview

Description

Sodium acryloyldimethyltaurate (INCI: this compound/VP Crosspolymer) is a synthetic polymer widely utilized in cosmetics and pharmaceuticals as a rheology modifier, thickener, and film-forming agent. It is a crosslinked copolymer synthesized from this compound and vinylpyrrolidone (VP) monomers. Key properties include:

- Broad pH stability (effective in formulations between pH 4–9) .

- Cold-processability, enabling energy-efficient manufacturing .

- Light skin feel and compatibility with polar solvents, DHA (dihydroxyacetone), and active ingredients in anti-aging and sun care products .

- Low environmental impact, with certifications such as Vegan and Halal .

Its safety profile is supported by regulatory bodies like the Cosmetic Ingredient Review (CIR), which classifies VP-based polymers as safe when residual monomers are minimized .

Preparation Methods

Chemical Nature and Monomer Precursors

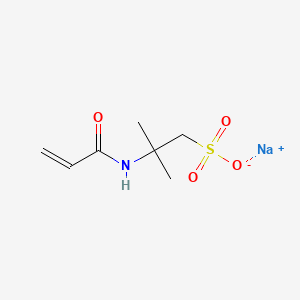

Sodium acryloyldimethyltaurate is chemically derived from the monomer 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt. The key structural features include:

- An acryloyl group (CH2=CH–CO–) which enables polymerization via radical mechanisms.

- A dimethyltaurate moiety, which imparts water solubility and ionic character.

- The sodium salt form enhances solubility and stability in aqueous media.

The monomer is typically synthesized by reacting 2-methyl-2-propen-1-amine with 1-propanesulfonic acid in the presence of sodium ions, forming the sodium salt of acryloyldimethyltaurate.

Polymerization Methodology

Radical Polymerization

The predominant method for preparing this compound polymers is free radical polymerization. This process involves:

- Initiation: Using radical initiators such as ammonium persulfate or azo compounds to generate free radicals.

- Propagation: The acryloyl double bonds open and link monomers into long polymer chains.

- Termination: Radical recombination or disproportionation ends chain growth.

This method allows control over molecular weight, degree of polymerization, and crosslinking density, which directly influence the polymer’s physical properties such as viscosity, swelling capacity, and solubility.

Copolymerization

This compound is often copolymerized with other monomers to tailor properties:

- Sodium acrylate

- Acrylamide

- Hydroxyethyl acrylate

These copolymers enhance thickening efficiency, stability, and compatibility with other formulation ingredients. For example, hydroxyethyl acrylate/sodium acryloyldimethyltaurate copolymers are used in cosmetic gels at concentrations ranging from 0.1% to 3% by weight.

Reaction Conditions and Parameters

The polymerization is typically conducted in aqueous or alcoholic media (e.g., isopropyl alcohol), with subsequent conversion to aqueous solutions. Key parameters include:

| Parameter | Typical Range/Condition | Effect on Polymer Properties |

|---|---|---|

| Temperature | 40–80 °C | Influences polymerization rate and molecular weight |

| Reaction Time | Several hours (2–8 h) | Controls degree of polymerization and crosslinking |

| pH | Neutral to slightly alkaline (pH 6–9) | Stability of functional groups and polymer integrity |

| Initiator Concentration | 0.1–1% (w/w) | Affects polymer chain length and polydispersity |

| Solvent | Water or isopropyl alcohol | Solubility and polymer morphology |

Adjusting these parameters allows manufacturers to produce polymers with specific viscosities, particle sizes, and stability profiles suitable for various applications.

Purification and Particle Size Control

Post-polymerization, the polymer solution or dispersion is purified to remove unreacted monomers and initiators. Techniques include:

- Dialysis

- Precipitation and filtration

- Ultrafiltration

Particle size distribution is critical for performance, especially in cosmetic applications. Typical particle size data for this compound polymers are:

| Particle Size Range (µm) | Percentage of Particles (%) |

|---|---|

| < 2000 | 97.2 |

| < 1000 | 81.3 |

| < 200 | 11.8 |

| < 100 | 0.5 |

For crosspolymers like ammonium acryloyldimethyltaurate/carboxyethyl acrylate, median particle diameters can be as low as 2.8 µm, indicating fine dispersion suitable for transparent formulations.

Stability and Functional Group Considerations

This compound polymers are generally stable under normal environmental and formulation conditions. However, functional groups such as amides and sulfonates can undergo hydrolysis or release ammonia under alkaline conditions (pH > 9), which must be considered during synthesis and formulation.

Summary Table of Preparation Method Features

| Aspect | Description |

|---|---|

| Monomer Precursors | 2-methyl-2-propen-1-amine + 1-propanesulfonic acid (sodium salt formation) |

| Polymerization Type | Free radical polymerization |

| Common Initiators | Ammonium persulfate, azo compounds |

| Solvent Systems | Water, isopropyl alcohol |

| Copolymerization Partners | Sodium acrylate, acrylamide, hydroxyethyl acrylate |

| Reaction Conditions | 40–80 °C, neutral to slightly alkaline pH, 2–8 hours |

| Purification Methods | Dialysis, precipitation, ultrafiltration |

| Particle Size Distribution | Majority < 2000 µm, fine particles < 10 µm for some crosspolymers |

| Stability Considerations | Stable under normal conditions; hydrolysis possible at high pH |

Research Findings and Industrial Relevance

- The radical polymerization approach allows for scalable industrial production with reproducible polymer characteristics.

- Copolymerization enhances compatibility with diverse cosmetic ingredients, improving thickening and stabilizing performance.

- Control over particle size and molecular weight distribution is essential for achieving desired rheological properties.

- Stability under formulation conditions ensures long shelf life and consistent product performance.

Chemical Reactions Analysis

Chemical Reactions of Sodium Acryloyldimethyltaurate

This compound can undergo several chemical reactions due to its acrylamide moiety and a sulfonic acid group:

- Polymerization this compound polymerizes with other monomers to form copolymers and hydrogels. Radical initiators like ammonium persulfate can be used in this reaction.

- Substitution Reactions The sulfonic acid group can undergo substitution reactions with various nucleophiles.

- Addition Reactions The double bond in the acrylamide moiety can undergo addition reactions with electrophiles.

The major products formed from these reactions include polyacrylamide copolymers and functionalized hydrogels.

Comparison with Similar Compounds

This compound is unique due to its combination of an acrylamide moiety and a sulfonic acid group. Similar compounds include:

- 2-Methyl-2-propene-1-sulfonic acid sodium salt This is used as a monomer in the production of acrylic fibers and various reactive emulsifiers.

- Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) This is a polymer with similar applications in water treatment and biomedical fields.

These compounds share similar properties but differ in their specific applications and the types of polymers they form.

Role in Cosmetic Formulations

In cosmetic formulations, this compound forms stable emulsions through hydrogen bonding and Van der Waals forces among its molecular components. This interaction results in increased viscosity and improved product stability under varying environmental conditions, such as temperature and pH. Hydroxyethyl acrylate/sodium acryloyldimethyl taurate copolymer is also commonly used as a cosmetics thickener for its emulsibility and stability .

Scientific Research Applications

Chemical Properties and Structure

Sodium acryloyldimethyltaurate is a copolymer formed from the polymerization of acryloyldimethyltaurate monomers. It exhibits unique properties that make it suitable for various applications:

- Molecular Weight : Typically exceeds 1,000,000 g/mol.

- pH Tolerance : Effective across a wide pH range, enhancing its utility in diverse formulations.

Cosmetic Formulations

This compound is widely used in cosmetic products for its ability to stabilize emulsions and enhance texture. Its primary roles include:

- Emulsifier : Prevents the separation of oil and water phases in creams and lotions.

- Thickening Agent : Increases viscosity, improving the product's feel and application.

- Gelling Agent : Contributes to the formation of gels with desirable sensory attributes.

Common products containing this compound include:

- Creams

- Lotions

- Gels

- Makeup products

- Shampoos and conditioners

Stabilization of Formulations

The compound acts as a stabilizer in formulations that require consistent texture and performance over time. It helps maintain product integrity under varying environmental conditions.

Data Table: Usage in Cosmetic Products

| Product Type | Functionality | Maximum Concentration (%) | Common Uses |

|---|---|---|---|

| Creams | Emulsifier, Thickener | Up to 4.3% | Moisturizers, Anti-aging creams |

| Lotions | Emulsifier | Up to 3.6% | Hydrating lotions |

| Gels | Gelling Agent | Variable | Hair styling gels |

| Makeup Products | Stabilizer | Variable | Foundations, Primers |

Case Study 1: Safety Assessment in Cosmetics

A comprehensive safety assessment conducted by the Cosmetic Ingredient Review (CIR) concluded that this compound polymers are safe for use in cosmetics at current concentrations. The review included evaluations of dermal irritation and acute toxicity, with findings indicating high tolerability in formulations .

Case Study 2: Stability of Emulsion Gels

Research published in the Journal of Cosmetic Science explored the stability of emulsion gels based on this compound copolymer. The study demonstrated that these gels maintained their structure and performance under various conditions, making them suitable for long-term use in skincare products .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable polymers and hydrogels. The sulfonic acid group imparts ionic character, which enhances the compound’s ability to interact with various substrates and form strong ionic bonds. This property is particularly valuable in applications such as ion exchange, flocculation, and water treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ammonium Acryloyldimethyltaurate/VP Copolymer

Chemical Structure : Replaces sodium with ammonium as the counterion.

Functional Differences :

- pH Stability : Effective across pH 4–9, similar to the sodium variant, but offers enhanced viscoelasticity (G’ > G’’) in gels and emulsions .

- Shear/UV Resistance : Superior stability under high shear and UV exposure, making it ideal for sunscreens and serums .

- Applications: Used in surfactant-free O/W emulsions and formulations requiring a non-tacky finish .

Acrylamide/Sodium Acryloyldimethyltaurate Copolymer

Chemical Structure: Incorporates acrylamide as a comonomer. Functional Differences:

- Safety Concerns : Acrylamide residues pose toxicity risks, leading to use restrictions in EWG VERIFIED products unless adequately substantiated .

- Pharmaceutical Use : Excels in stabilizing topical formulations (e.g., EPIDUO® Gel for acne treatment) due to compatibility with active ingredients like adapalene and benzoyl peroxide .

- Regulatory Status : Deemed safe by CIR when manufactured under cGMPs to limit acrylamide content (<10 ppm) .

Hydroxyethyl Acrylate/Sodium Acryloyldimethyl Taurate Copolymer

Chemical Structure : Replaces VP with hydroxyethyl acrylate.

Functional Differences :

- Limited data available, but its high viscosity (100,000 mPa·s at 1.5%) suggests utility in high-shear applications .

- Potential use in hair care and industrial formulations, though performance metrics remain understudied compared to VP-based variants.

Ammonium Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer

Chemical Structure : Includes carboxyethyl acrylate for enhanced anionic charge.

Functional Differences :

- Purity: >90% purity with low residual monomers, suitable for sensitive skin formulations .

- Compatibility : Effective in sulfate-free cleansers, providing mildness and viscosity control .

Performance Comparison in Formulations

Biological Activity

Sodium acryloyldimethyltaurate (SADMT) is a synthetic compound primarily used in the cosmetic and pharmaceutical industries. Its unique properties as an emulsifier, stabilizer, and thickening agent make it valuable for various applications. This article will explore the biological activity of SADMT, focusing on its mechanisms of action, biochemical pathways, safety assessments, and relevant case studies.

Chemical Structure and Properties

This compound is derived from acryloyldimethyltaurate, which is a derivative of acrylic acid. The compound has the following chemical formula:

This structure allows SADMT to interact effectively with water and oil phases in formulations, enhancing stability and texture.

Target of Action:

SADMT functions primarily as a dispersing agent and emulsion stabilizer. It forms a polymeric network that helps suspend oil droplets in water-based formulations, preventing separation.

Mode of Action:

The compound's efficacy stems from its ability to create stable emulsions through hydrogen bonding and Van der Waals forces among its molecular components. This interaction results in increased viscosity and improved product stability under varying environmental conditions, such as temperature and pH .

Biochemical Pathways:

SADMT does not directly participate in metabolic pathways but influences the physical properties of formulations. Its role is primarily structural, contributing to the formulation's overall stability and aesthetic qualities.

Safety and Toxicological Profile

A comprehensive safety assessment conducted by the Cosmetic Ingredient Review (CIR) found that SADMT is generally safe for use in cosmetic products at concentrations typically employed in formulations. Key findings include:

- Irritation Potential: In human irritation assays, SADMT was reported to be non-irritating at concentrations below 4.3% .

- Toxicity Studies: Acute toxicity studies indicated that the dermal LD50 for SADMT was greater than 5000 mg/kg in rats, suggesting a low toxicity profile .

- Genotoxicity: In vitro studies have shown that SADMT is not mutagenic in bacterial reverse mutation assays using Salmonella typhimurium and Escherichia coli. .

Dosage Effects in Animal Models

Research indicates that the effects of SADMT can vary significantly with dosage. At lower concentrations, it exhibits beneficial effects such as enhanced skin hydration and texture improvement. However, higher doses may lead to adverse effects due to potential irritation or sensitization .

Case Studies

- Emulsion Stability Research: A study demonstrated that emulsions stabilized with SADMT exhibited superior stability compared to those without it. The self-gelling properties of SADMT were highlighted when used in concentrated dispersions, leading to enhanced texture and prolonged shelf life .

- Hydrogel Applications: Research into hydrogels incorporating SADMT has shown promising results for drug delivery systems. The hydrophilic nature of SADMT allows for effective encapsulation of therapeutic agents, improving their release profiles .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of sodium acryloyldimethyltaurate (NaADT) in synthetic polymer formulations?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., sulfonic acid groups from taurate moieties) and nuclear magnetic resonance (NMR) for backbone structure validation. Residual monomer analysis (e.g., acrylamide) should employ high-performance liquid chromatography (HPLC) with UV detection, adhering to thresholds <10 ppm as per industrial safety standards . Purity assessment via thermogravimetric analysis (TGA) can quantify inorganic residues.

Q. How should researchers design in vitro ocular irritation studies for NaADT-containing cosmetic polymers?

- Methodological Answer : Follow OECD Test Guideline 405, using reconstructed human corneal epithelial models (e.g., EpiCorneal®) for preliminary screening. For animal studies, apply the Draize test with rabbits, using concentrations ≤1% (w/v) to assess conjunctival redness, corneal opacity, and iris involvement. Note that NaADT/VP copolymers may cause transient irritation (resolved within 24 hours), necessitating post-exposure monitoring .

Q. What protocols ensure stability of NaADT-based emulsions under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 5°C, 22°C, and 40°C with 75% relative humidity. Monitor pH, viscosity (via rheometry), and phase separation over 90 days. For enzyme-loaded formulations (e.g., papain), polyethylene glycol (PEG) modification of enzymes improves compatibility with NaADT copolymers, reducing aggregation .

Advanced Research Questions

Q. How can conflicting data on the biodegradability of NaADT copolymers be resolved?

- Methodological Answer : Discrepancies arise from copolymer composition (e.g., VP vs. acrylamide ratios). Use OECD 301F respirometry to quantify CO₂ evolution in aqueous systems. For NaADT/acrylamide copolymers, biodegradation rates drop below 60% within 28 days due to crosslinking, whereas NaADT/VP variants degrade faster (≥75%) under UV exposure. Pair with gel permeation chromatography (GPC) to track molecular weight reduction .

Q. What experimental strategies optimize NaADT’s rheological performance in oil-in-water (O/W) emulsions?

- Methodological Answer : Employ response surface methodology (RSM) to model interactions between NaADT concentration (0.2–1.5%), shear rate, and emulsifier type (e.g., lecithin vs. polysorbate). Key parameters:

| Variable | Range | Optimal Value |

|---|---|---|

| NaADT (%) | 0.5–1.0 | 0.8 |

| Shear rate (s⁻¹) | 10–1000 | 500 |

| pH | 5.5–7.0 | 6.2 |

| NaADT’s thixotropic behavior is enhanced by ammonium acryloyldimethyltaurate/beheneth-25 methacrylate crosspolymers, achieving viscosity recovery >90% post-shear . |

Q. How do residual monomers in NaADT affect cytotoxicity profiles in dermal fibroblast models?

- Methodological Answer : Residual acrylamide (≤10 ppm) and AMPS (<2000 ppm) require quantification via LC-MS/MS. For cytotoxicity assays (ISO 10993-5), use human dermal fibroblasts exposed to NaADT extracts (24–72 hours). EC₅₀ values for acrylamide-contaminated batches (>50 ppm) drop below 100 µg/mL, triggering apoptosis via caspase-3 activation. Purification via dialysis (MWCO 10 kDa) mitigates this risk .

Q. Data Contradiction Analysis

Q. Why do studies report divergent outcomes on NaADT’s film-forming efficiency in leave-on cosmetics?

- Resolution : Variability stems from copolymer ratios and hydration levels. For example, NaADT/VP (1:1) forms brittle films at RH <40%, while NaADT/acrylamide (3:1) retains flexibility. Use dynamic mechanical analysis (DMA) to correlate tan δ values (0.2–0.5) with mechanical performance. Conflicting data often omit humidity control during testing .

Q. How to address discrepancies in eco-toxicity reports for NaADT-containing wastewater?

- Resolution : Standardize test organisms (e.g., Daphnia magna vs. algae) and exposure durations. NaADT’s LC₅₀ for Daphnia is 120 mg/L (48 hours), but algal growth inhibition occurs at 20 mg/L due to sulfonate group bioaccumulation. Apply quantitative structure-activity relationship (QSAR) models to predict NOEC values, prioritizing crosslinked polymers over linear variants .

Properties

IUPAC Name |

sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFUWXVFYKCSQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15214-89-8 (Parent) | |

| Record name | Sodium acryloyldimethyltaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027591 | |

| Record name | 2-Acrylamido-2-methylpropanesulphonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5165-97-9 | |

| Record name | Sodium acryloyldimethyltaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acrylamido-2-methylpropanesulphonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-methyl-2-[(1-oxoallyl)amino]propanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ACRYLOYLDIMETHYLTAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9Q6EKI0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.